molecular formula C19H28N6O2 B14085314 8-[3-(azepan-1-yl)propyl]-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-[3-(azepan-1-yl)propyl]-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B14085314
M. Wt: 372.5 g/mol
InChI Key: LMVJHLXJXNKVSQ-UHFFFAOYSA-N
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Description

8-[3-(azepan-1-yl)propyl]-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that includes an azepane ring, a propyl chain, and a trimethyl-imidazo-purine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(azepan-1-yl)propyl]-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 1,3,7-trimethylxanthine with 3-(azepan-1-yl)propyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-[3-(azepan-1-yl)propyl]-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or other reducible functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the azepane ring or the propyl chain, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaH or LDA in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

8-[3-(azepan-1-yl)propyl]-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 8-[3-(azepan-1-yl)propyl]-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-azepan-1-yl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione
  • 8-azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione
  • 8-azepan-1-yl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione

Uniqueness

8-[3-(azepan-1-yl)propyl]-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific structural features, such as the combination of an azepane ring with a trimethyl-imidazo-purine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C19H28N6O2

Molecular Weight

372.5 g/mol

IUPAC Name

6-[3-(azepan-1-yl)propyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C19H28N6O2/c1-14-13-25-15-16(21(2)19(27)22(3)17(15)26)20-18(25)24(14)12-8-11-23-9-6-4-5-7-10-23/h13H,4-12H2,1-3H3

InChI Key

LMVJHLXJXNKVSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCN4CCCCCC4)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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